

ENMD-2076 Tartrate for triple-negative breast cancer research

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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An In-Depth Technical Guide to **ENMD-2076 Tartrate** for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 15-20% of all cases.^[1] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.^[1] This lack of well-defined molecular targets renders TNBC insensitive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality.^[1] Consequently, there is a critical unmet need for novel targeted therapies for this patient population.

ENMD-2076 is an orally bioavailable small-molecule inhibitor that targets multiple kinases implicated in tumor progression, including Aurora kinases and several pro-angiogenic receptor tyrosine kinases.^{[2][3]} Its dual mechanism of action, targeting both cell proliferation and tumor angiogenesis, makes it a promising candidate for TNBC, a disease often characterized by a high mitotic index and a strong dependence on angiogenesis.^[4] This guide provides a comprehensive overview of the preclinical and clinical research on ENMD-2076 in the context of TNBC.

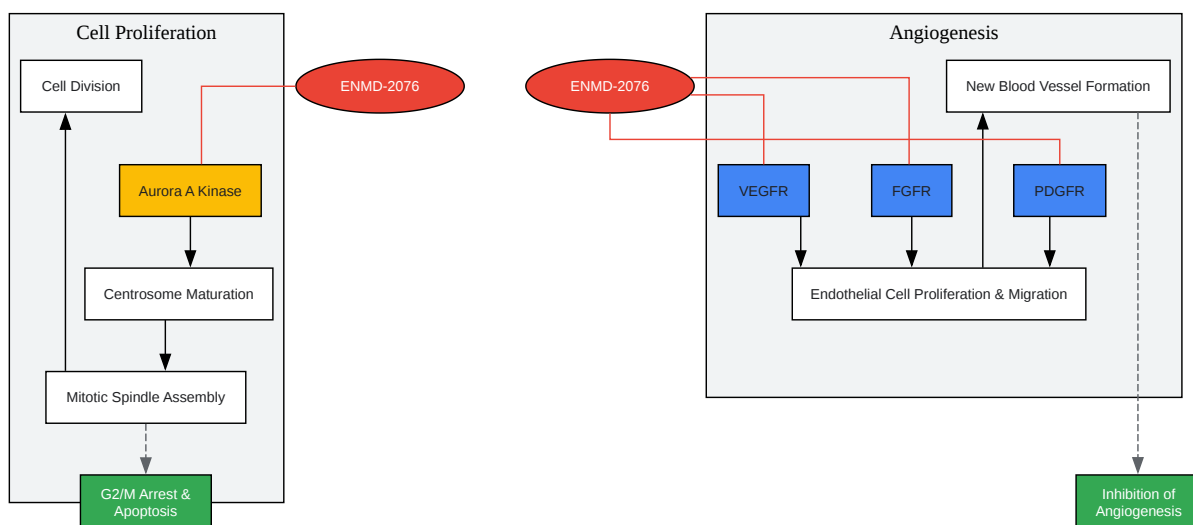
Core Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer-promoting processes: aberrant cell division and angiogenesis.[3][5]

- **Antiproliferative Activity via Aurora Kinase Inhibition:** ENMD-2076 is a potent inhibitor of Aurora kinase A (Aur A), a serine/threonine kinase that plays a crucial role in mitotic progression.[6][7] Overexpression of Aur A is common in many cancers, including breast cancer, and is associated with poor prognosis.[8] By inhibiting Aur A, ENMD-2076 disrupts centrosome function and the formation of the bipolar mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, aneuploidy and apoptotic cell death (mitotic catastrophe).[8][9] The compound is more selective for Aurora A over Aurora B.[6][8]
- **Antiangiogenic Activity via Tyrosine Kinase Inhibition:** The drug also targets key receptor tyrosine kinases that drive angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10] These targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFR α).[6][9] Inhibition of these pathways impedes the signaling cascades that lead to endothelial cell proliferation and migration, resulting in decreased microvessel density within the tumor.[2][11]

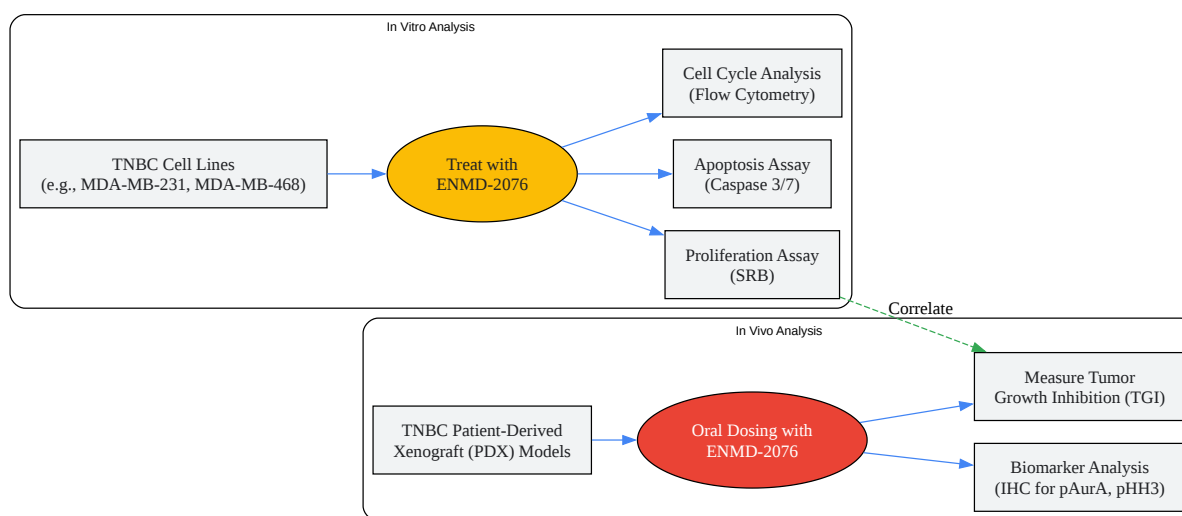
Signaling Pathways and Experimental Workflow

The dual inhibitory action of ENMD-2076 on distinct but crucial signaling pathways is a key feature of its therapeutic potential.



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Caption: Dual mechanism of ENMD-2076 targeting proliferation and angiogenesis.



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Caption: Preclinical evaluation workflow for ENMD-2076 in TNBC models.

Preclinical Data

ENMD-2076 has demonstrated significant antitumor activity in a range of preclinical TNBC models.

In Vitro Activity

Studies using a panel of breast cancer cell lines revealed that TNBC cells are particularly sensitive to ENMD-2076.^{[8][12]} The antiproliferative effects were associated with a G2/M cell

cycle arrest and the induction of caspase-dependent apoptosis.[\[4\]](#)[\[8\]](#)

Table 1: In Vitro Efficacy of ENMD-2076 in TNBC Cell Lines

Cell Lines	IC50 Values (μM)
TNBC Subtype Average	1.4
ER+ Subtype Average	6.5
HER2+ Subtype Average	8.3
Specific TNBC Lines	
MDA-MB-468	< 1.0
MDA-MB-231	< 1.0

Data compiled from studies showing TNBC cell lines had a significantly lower average IC50 than other subtypes.[\[8\]](#)

In Vivo Activity

The efficacy of ENMD-2076 was confirmed in vivo using both cell line-derived and patient-derived xenograft (PDX) models of TNBC.[\[6\]](#)[\[9\]](#)[\[12\]](#) Oral administration of the drug resulted in significant tumor growth inhibition.[\[9\]](#)

Table 2: In Vivo Efficacy of ENMD-2076 in TNBC Xenograft Models

Model	Tumor Growth Inhibition (TGI)
Cell Line Xenografts	
MDA-MB-468	Statistically Significant ($p < 0.01$)
MDA-MB-231	Statistically Significant ($p < 0.05$)
Patient-Derived Xenografts (PDX)	
CU_TNBC_002	71.3% ($p < 0.0001$)
CU_TNBC_005	66.1% ($p < 0.001$)
CU_TNBC_004 (Resistant)	37.0% ($p > 0.05$)
Data from cell line xenografts[8] and PDX models treated with 200 mg/kg daily.[9][13]	

Biomarkers of Response and Resistance

Preclinical studies have identified potential biomarkers to predict sensitivity to ENMD-2076.

- Sensitivity: Increased expression of p53 and p73, even in the context of a p53 mutation, correlated with sensitivity and induction of apoptosis.[6][8][14]
- Resistance: Models exhibiting intrinsic or acquired resistance were associated with a senescent phenotype rather than apoptosis.[6][14] A switch in TNBC subtype from luminal androgen receptor to basal-like was also observed at the time of acquired resistance.[14]

Clinical Research in TNBC

A Phase II, single-arm clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in patients with pretreated, advanced, or metastatic TNBC.[11][15]

Table 3: Phase II Clinical Trial Results for ENMD-2076 in TNBC (N=41)

Primary Endpoint	
6-Month Clinical Benefit Rate (CBR)	16.7%
Secondary Endpoints	
4-Month Clinical Benefit Rate (CBR)	27.8%
Partial Responses	2 patients
Average Duration of Benefit	6.5 cycles
Dosing Regimen	250 mg orally, once daily
Common Adverse Events	Hypertension, fatigue, diarrhea, nausea
Data from the NCT01639248 trial. [2] [11]	

The study concluded that single-agent ENMD-2076 resulted in durable clinical activity in a subset of heavily pretreated patients with metastatic TNBC.[\[2\]](#)[\[11\]](#) Pharmacodynamic analyses of tumor biopsies confirmed on-target activity, showing a decrease in cellular proliferation and microvessel density.[\[11\]](#)

Pharmacokinetic Profile

Phase I studies in patients with advanced solid tumors established the pharmacokinetic profile of ENMD-2076.[\[16\]](#)[\[17\]](#)

Table 4: Pharmacokinetics of ENMD-2076

Parameter	Value
Absorption (Tmax)	3 - 7.8 hours
Half-life (t1/2)	27.3 - 38.3 hours (single dose)
Exposure	Dose proportional
Recommended Phase 2 Dose	160 mg/m ² (in initial solid tumor studies)
Data from Phase I solid tumor trials. [16] [17] [18]	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Cell Proliferation Assay (Sulforhodamine B - SRB)

- Cell Plating: Seed 500-5,000 cells per well in 96-well plates and allow them to adhere overnight.
- Drug Treatment: Expose cells to a range of ENMD-2076 concentrations for 96 hours.
- Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.
- Staining: Wash plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
- Destaining & Solubilization: Wash with 1% acetic acid to remove unbound dye. Air dry and solubilize the bound dye with 10 mM Tris base.
- Measurement: Read the optical density at 510 nm. Calculate the 50% inhibitory concentration (IC₅₀).[\[5\]](#)

Apoptosis Assay (Caspase 3/7 Activity)

- Cell Culture: Plate cells in 96-well plates and treat with ENMD-2076 as described above.

- **Reagent Addition:** Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7).
- **Incubation:** Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
- **Measurement:** Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[\[4\]](#)

In Vivo Patient-Derived Xenograft (PDX) Study

- **Model Establishment:** Implant tumor fragments from TNBC patients subcutaneously into 5- to 6-week-old female athymic nude mice.[\[9\]](#)
- **Tumor Growth:** Allow tumors to grow to a specified volume (e.g., 150-200 mm³).
- **Randomization & Treatment:** Randomize mice into vehicle control and treatment groups. Prepare **ENMD-2076 tartrate** as a 40 mg/mL stock in water.[\[9\]](#)[\[13\]](#) Administer ENMD-2076 (e.g., 200 mg/kg) or vehicle daily via oral gavage.[\[9\]](#)
- **Monitoring:** Measure tumor volume with calipers twice weekly and monitor animal body weight.
- **Endpoint Analysis:** At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., IHC, Western blot).[\[14\]](#)

Immunohistochemistry (IHC)

- **Tissue Preparation:** Fix harvested tumor tissue in formalin and embed in paraffin.
- **Sectioning:** Cut 4-5 µm sections and mount on slides.
- **Antigen Retrieval:** Deparaffinize sections and perform heat-induced epitope retrieval.
- **Staining:** Block endogenous peroxidase and non-specific binding. Incubate with primary antibodies (e.g., anti-phospho-Aurora A, anti-phospho-Histone H3).

- Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.
- Analysis: Counterstain with hematoxylin, dehydrate, and mount. Analyze slides under a microscope to quantify protein expression.[4]

Conclusion

ENMD-2076 tartrate is a multi-targeted kinase inhibitor with robust preclinical activity against triple-negative breast cancer models, which has translated to durable clinical benefit in a subset of patients with advanced disease. Its dual action against both cell proliferation via Aurora A inhibition and tumor angiogenesis provides a strong rationale for its development in TNBC. Future research should focus on validating biomarkers like p53 and p73 expression to identify patient populations most likely to respond.[14] Furthermore, the distinct mechanism of ENMD-2076 makes it an excellent candidate for combination strategies with chemotherapy or other targeted agents to overcome resistance and improve outcomes for patients with this challenging disease.

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References

- 1. Small molecule agents for triple negative breast cancer: Current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer [frontiersin.org]
- 10. Angiogenesis in Breast Cancer: A Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EntreMed Announces Publication Of Preclinical Results For ENMD-2076 In Triple-negative Breast Cancer [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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